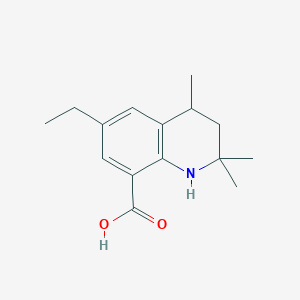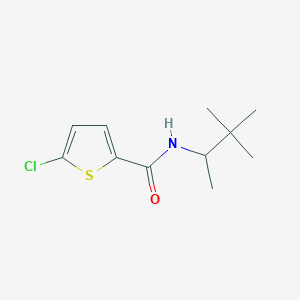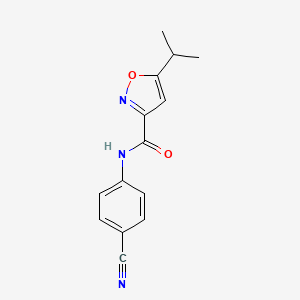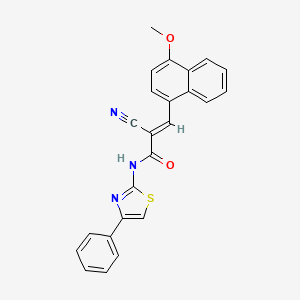
N-(2-isopropyl-6-methylphenyl)-5-methyl-2-thiophenecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-(2-isopropyl-6-methylphenyl)-5-methyl-2-thiophenecarboxamide involves multiple steps, including the use of carboxamide groups and thiophene rings as core components. Such processes often entail reactions that introduce thiophene and carboxamide functionalities to the molecular backbone, providing a foundation for further chemical modifications and studies on structure-activity relationships (Wang et al., 2016).
Molecular Structure Analysis
The molecular structure of thiophene-carboxamide derivatives is characterized by the presence of thiophene rings and carboxamide groups, contributing to their chemical stability and reactivity. X-ray crystallography and spectroscopic methods are commonly employed to elucidate their molecular geometry, revealing intricate details about their conformation and electronic structure (Dyachenko & Karpov, 2013).
Chemical Reactions and Properties
Thiophene-carboxamide compounds engage in a variety of chemical reactions, showcasing their reactivity and potential for functionalization. Such reactions include Knoevenagel condensation, Michael addition, and intramolecular cyclization, facilitating the synthesis of complex structures with diverse biological and chemical properties (Himbert et al., 1990).
Physical Properties Analysis
The physical properties of thiophene-carboxamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular composition and conformation. These properties are crucial for understanding their behavior in different environments and applications, including material science and pharmaceutical formulations (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties of this compound and related compounds, such as reactivity with various reagents, stability under different conditions, and potential for further functionalization, are central to their application in synthetic chemistry and drug design. Investigations into these properties enable the development of novel compounds with tailored features for specific uses (Roman et al., 2007).
Aplicaciones Científicas De Investigación
Controlled Polymerization
Poly(N-isopropyl acrylamide), a thermoresponsive polymer, is studied for its controlled room-temperature polymerization, demonstrating potential in drug delivery systems. This research highlights the importance of choosing suitable chain transfer agents and initiating species for successful polymerization (Convertine et al., 2004).
Bioengineering Applications
Poly(N-isopropyl acrylamide) substrates are widely used in bioengineering, particularly for the nondestructive release of biological cells and proteins, with applications in cell sheet engineering, tissue transplantation, and the study of the extracellular matrix (Cooperstein & Canavan, 2010).
Cobalt-Catalyzed C-H Bond Activation
A study on the cobalt-catalyzed coupling of alkyl Grignard reagent with aromatic carboxamides through directed C-H bond activation underlines the potential of specific catalytic processes in organic synthesis, offering a pathway for ortho-alkylation at room temperature using air as the sole oxidant (Chen et al., 2011).
Selective Endothelin Receptor-A Antagonists
Research into N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides demonstrates their potency and selectivity as small molecule ETA receptor antagonists, suggesting a pathway for the development of therapeutic agents targeting specific receptors (Wu et al., 1997).
Palladium(II) Recovery
Thioamide derivatives are evaluated for their efficiency in recovering Palladium(II) from chloride media, showcasing the importance of molecular design in developing effective solvent extraction systems for metal recovery (Ortet & Paiva, 2015).
Propiedades
IUPAC Name |
5-methyl-N-(2-methyl-6-propan-2-ylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-10(2)13-7-5-6-11(3)15(13)17-16(18)14-9-8-12(4)19-14/h5-10H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYWHCSRQLYUDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(2-methoxyphenoxy)propyl]pyrrolidine](/img/structure/B4630662.png)
![N-(3-bromophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4630669.png)

![methyl 3-[({[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4630685.png)

![3-amino-N-(3-hydroxypropyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4630697.png)
![3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4630698.png)

![N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B4630707.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4630726.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4630738.png)
![N-[2-(cyclohexylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4630745.png)

![1-(2,3-dichlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4630753.png)